3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine
Description
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a benzofuran-carbonyl-pyrrolidinyl-oxy moiety at position 2. This structure combines a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) with a benzofuran group (a fused bicyclic system of benzene and furan), linked via a pyrrolidine spacer.
The methoxy group on pyridazine may influence electronic properties, solubility, and metabolic stability.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-16-6-7-17(20-19-16)24-13-8-9-21(11-13)18(22)15-10-12-4-2-3-5-14(12)25-15/h2-7,10,13H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZKUNCERHDQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via the reaction of amines with dihaloalkanes under basic conditions.
Coupling Reactions: The benzofuran and pyrrolidine derivatives are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Methoxypyridazine Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxypyridazine group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels that are involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine, we analyze structurally related compounds from patent and supplier databases. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s benzofuran-carbonyl-pyrrolidine group distinguishes it from analogs like the triazolopyridazine derivatives in , which feature triazole rings and trifluoromethyl groups. Benzofuran may enhance π-π interactions compared to smaller substituents like trifluoromethyl .
Biological Implications :
- The methoxy group on pyridazine in the target compound contrasts with the carboxylic acid in triazolopyridazine analogs (). Methoxy groups typically increase lipophilicity and membrane permeability but may reduce solubility, whereas carboxylic acids improve water solubility but limit blood-brain barrier penetration .
- The fluorophenyl and pyrimidinyl groups in the TRKA inhibitor () are absent in the target compound, implying differences in target specificity. Fluorine atoms often enhance binding affinity and metabolic stability, so their absence may reduce potency against kinases like TRKA .
Synthetic Accessibility: The benzofuran-carbonyl-pyrrolidine moiety likely requires multi-step synthesis, including benzofuran formation (e.g., via cyclization of 2-hydroxyacetophenone derivatives) and amide coupling. This contrasts with triazolopyridazine analogs, which are often synthesized via cycloaddition reactions .
Research Findings and Data Gaps
- Activity Data: No direct inhibitory or binding data for the target compound are available in the provided evidence.
- ADME Properties : The benzofuran group may confer higher logP values compared to triazolopyridazines, impacting pharmacokinetics. Computational modeling (e.g., QSAR) could predict absorption and toxicity profiles.
Biological Activity
The compound 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a complex organic molecule featuring a unique combination of functional groups that suggest diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on existing research.
Structural Overview
This compound consists of:
- A pyridazine ring , known for its role in various biological activities.
- A pyrrolidine moiety , which enhances the compound's solubility and bioavailability.
- A benzofuran carbonyl group , recognized for its pharmacological properties.
Antimicrobial Properties
Research indicates that many benzofuran derivatives exhibit significant antimicrobial activity. The structural framework of this compound suggests potential efficacy against various pathogens, similar to other benzofuran compounds that have shown effectiveness against bacteria and fungi .
Anticancer Potential
The compound's interaction with biological targets, particularly in cancer treatment, has been a focus of recent studies. Its structural components may inhibit key signaling pathways involved in tumor growth. For instance, benzofuran derivatives have been noted for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for the survival and proliferation of cancer cells or pathogens.
- Receptor Modulation : By interacting with receptors such as EGFR, it can disrupt signaling pathways that promote cell growth and division.
Case Studies
Recent studies have utilized molecular docking and dynamics simulations to evaluate the binding affinities of similar compounds against various biological targets. For example, compounds with similar structural motifs demonstrated strong binding affinities to the HCV NS5B enzyme, indicating potential antiviral activity .
| Compound | Binding Affinity (Kcal/mol) | Biological Target | Activity Type |
|---|---|---|---|
| BF1 | -12.63 | HCV NS5B | Antiviral |
| BF8 | -14.11 | HCV NS5B | Antiviral |
| BF12 | -15.75 | HCV NS5B | Antiviral |
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic potential. Studies suggest that benzofuran derivatives generally exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, enhancing their viability as drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
